molecular formula C10H11NOS B11768571 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol

1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol

Cat. No.: B11768571
M. Wt: 193.27 g/mol
InChI Key: OPJPREMPGKAPMI-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is an organic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol typically involves the reaction of pyrrole and thiophene derivatives under specific conditions. One common method might include the use of Grignard reagents or organolithium compounds to introduce the ethanol group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogen gas with a palladium catalyst.

    Substitution: Utilizing halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrrol-2-yl)-1-phenylethanol
  • 1-(Thiophen-2-yl)-1-phenylethanol
  • 1-(1H-Pyrrol-2-yl)-1-(furan-2-yl)ethanol

Uniqueness

1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-1-thiophen-2-ylethanol

InChI

InChI=1S/C10H11NOS/c1-10(12,8-4-2-6-11-8)9-5-3-7-13-9/h2-7,11-12H,1H3

InChI Key

OPJPREMPGKAPMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)(C2=CC=CS2)O

Origin of Product

United States

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